![molecular formula C12H11Cl2N B11757697 3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride is an organic compound with the molecular formula C12H10ClN.ClH and a molecular weight of 240.13. It is a white to beige crystalline powder that is soluble in water and common organic solvents . This compound is used in various fields, including organic synthesis, pharmaceuticals, and chemical research.
Méthodes De Préparation
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride can be synthesized through the reaction of 3-(chloromethyl)phenylpyridine with hydrochloric acid. The reaction involves dissolving 3-(chloromethyl)phenylpyridine in hydrochloric acid solution, followed by crystallization and drying to obtain the final product . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Research: It serves as a catalyst and reagent in various chemical reactions, aiding in the study of reaction mechanisms and pathways.
Mécanisme D'action
The mechanism of action of 3-[3-(Chloromethyl)phenyl]pyridine hydrochloride involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride can be compared with similar compounds such as:
3-(Chloromethyl)pyridine hydrochloride: This compound has a similar structure but lacks the phenyl group, making it less complex and potentially less reactive.
3-(Chloromethyl)phenylpyridine: Without the hydrochloride component, this compound may have different solubility and reactivity properties.
3-(Chloromethyl)benzyl chloride: This compound has a benzyl group instead of a pyridine ring, leading to different chemical behavior and applications.
This compound stands out due to its unique combination of a chloromethyl group and a pyridine ring, making it versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H11Cl2N |
|---|---|
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
3-[3-(chloromethyl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H10ClN.ClH/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12;/h1-7,9H,8H2;1H |
Clé InChI |
GLLOBCCEBDDVIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CN=CC=C2)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


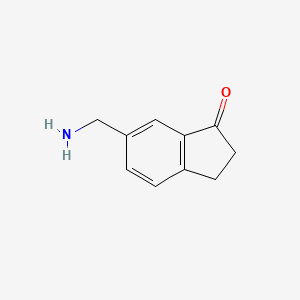
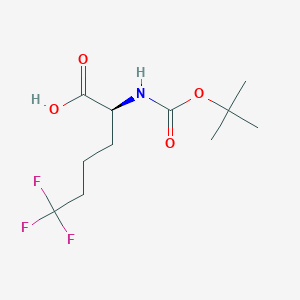
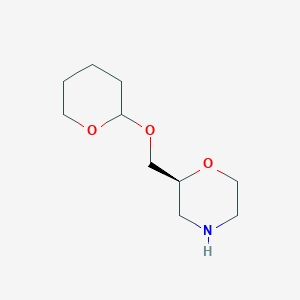
![8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline](/img/structure/B11757630.png)

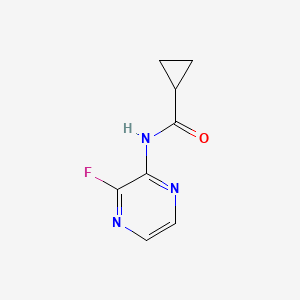
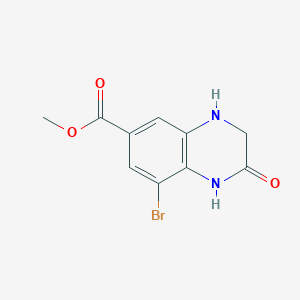
![Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757658.png)
![6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11757669.png)
![6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol](/img/structure/B11757680.png)
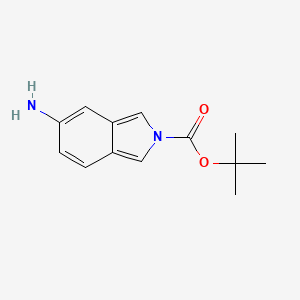

![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
